molecular formula C16H17NO B2403189 N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide CAS No. 2305149-44-2

N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide

Cat. No.: B2403189
CAS No.: 2305149-44-2
M. Wt: 239.318
InChI Key: SHFFQJCCDLAOEW-VRKREXBASA-N
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Description

N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[221]hept-5-enyl]prop-2-enamide is a complex organic compound characterized by its bicyclic structure and phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Amide Linkage: The final step involves the formation of the amide bond through the reaction of the bicyclic amine with acryloyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent for nucleophilic substitution.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted amides or phenyl derivatives.

Scientific Research Applications

N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its unique structure.

    Materials Science: The compound’s rigidity and stability make it suitable for use in the development of new materials with specific mechanical properties.

    Biological Studies: It can be used as a probe to study the interactions of bicyclic compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide involves its interaction with specific molecular targets. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the bicyclic core can fit into hydrophobic pockets, stabilizing the compound-protein complex. This can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]acetamide
  • N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]but-2-enamide

Uniqueness

Compared to similar compounds, N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide stands out due to its specific amide linkage and the presence of the prop-2-enamide group, which can participate in additional chemical reactions, providing more versatility in synthetic applications.

Properties

IUPAC Name

N-[(1R,2S,3R,4S)-3-phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-2-14(18)17-16-13-9-8-12(10-13)15(16)11-6-4-3-5-7-11/h2-9,12-13,15-16H,1,10H2,(H,17,18)/t12-,13+,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFFQJCCDLAOEW-VRKREXBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1C2CC(C1C3=CC=CC=C3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N[C@H]1[C@@H]2C[C@H]([C@@H]1C3=CC=CC=C3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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